molecular formula C9H20N2O2 B095194 Ethyl 3-(4-aminobutylamino)propanoate CAS No. 16545-40-7

Ethyl 3-(4-aminobutylamino)propanoate

Cat. No. B095194
CAS RN: 16545-40-7
M. Wt: 188.27 g/mol
InChI Key: SNCCVKSVZSNIEV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminobutylamino)propanoate is a chemical compound that belongs to the family of amino acid derivatives. It is synthesized through a multistep process that involves the reaction of several chemical reagents. This compound has gained significant attention in the scientific community due to its potential applications in a wide range of fields, including drug discovery, biochemistry, and molecular biology.

Mechanism Of Action

The mechanism of action of Ethyl 3-(4-aminobutylamino)propanoate is not fully understood, but it is thought to act by modifying the structure and function of proteins and peptides. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in a wide range of biological processes.

Biochemical And Physiological Effects

Ethyl 3-(4-aminobutylamino)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to modulate the immune system and to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 3-(4-aminobutylamino)propanoate is its versatility. It can be used as a building block in the synthesis of more complex compounds, and it can be used to modify proteins and peptides. Additionally, it has been shown to have activity against several disease targets. However, one of the main limitations of Ethyl 3-(4-aminobutylamino)propanoate is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of Ethyl 3-(4-aminobutylamino)propanoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's potential use in drug discovery, particularly for the treatment of cancer and inflammatory diseases. Additionally, the compound's potential use in the modification of proteins and peptides could be further explored, as this could have implications for the development of new therapeutics and diagnostics. Finally, the compound's potential toxicity could be further studied to better understand its safety profile and to identify any potential side effects.

Synthesis Methods

The synthesis of Ethyl 3-(4-aminobutylamino)propanoate involves a multistep process that starts with the reaction of ethyl acetoacetate and 1,4-dibromobutane. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroformate to form the final product, Ethyl 3-(4-aminobutylamino)propanoate.

Scientific Research Applications

Ethyl 3-(4-aminobutylamino)propanoate has potential applications in a wide range of scientific fields. It has been studied for its potential use as a drug discovery tool, as it has been shown to have activity against several disease targets. It has also been studied for its potential use in biochemistry and molecular biology, as it can be used to modify proteins and peptides. Additionally, it has been used as a building block in the synthesis of more complex compounds.

properties

CAS RN

16545-40-7

Product Name

Ethyl 3-(4-aminobutylamino)propanoate

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

ethyl 3-(4-aminobutylamino)propanoate

InChI

InChI=1S/C9H20N2O2/c1-2-13-9(12)5-8-11-7-4-3-6-10/h11H,2-8,10H2,1H3

InChI Key

SNCCVKSVZSNIEV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNCCCCN

Canonical SMILES

CCOC(=O)CCNCCCCN

Origin of Product

United States

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